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Compound of Interest

Compound Name: 2-Amino-5-bromopyrazine

Cat. No.: B017997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Amino-5-bromopyrazine, a key intermediate in pharmaceutical synthesis. The following

sections detail the available spectroscopic data, provide experimental protocols for obtaining

such data, and offer a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 2-Amino-5-
bromopyrazine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
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Nucleus Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

¹H CDCl₃ 8.09 d 1.4

¹H CDCl₃ 7.77 d 1.7

¹H CDCl₃ 4.30-4.78 br s -

¹³C CDCl₃ ~157 (C-NH₂) - -

¹³C CDCl₃ ~142 (C-Br) - -

¹³C CDCl₃ ~139 (CH) - -

¹³C CDCl₃ ~135 (CH) - -

Note: ¹³C NMR data is estimated based on known substituent effects on the pyrazine ring.

Experimental verification is recommended.

Table 2: Mass Spectrometry (MS) Data

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Interpretation

APCI(+) 174 [M+H]⁺

Table 3: Infrared (IR) Spectroscopy Data (Expected)
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Wavenumber (cm⁻¹) Intensity Vibration

3400-3200 Strong, Broad N-H Stretch (Amine)

1650-1580 Medium-Strong N-H Bend (Amine)

1600-1450 Medium-Strong
C=C & C=N Stretch (Aromatic

Ring)

1350-1250 Strong C-N Stretch (Aromatic Amine)

850-750 Strong C-H Out-of-plane Bend

700-500 Medium-Strong C-Br Stretch

Note: IR data is predicted based on characteristic functional group absorptions.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected)

Solvent λmax (nm)
Molar Absorptivity
(ε)

Transition

Ethanol ~250-260 - π → π

Ethanol ~300-320 - n → π

Note: UV-Vis data is an estimation based on the electronic transitions of similar aromatic

amines.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 2-Amino-5-bromopyrazine.

Materials:

2-Amino-5-bromopyrazine sample
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Deuterated chloroform (CDCl₃)

5 mm NMR tubes

NMR Spectrometer (e.g., 300 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-bromopyrazine in 0.6-

0.7 mL of CDCl₃ in a clean, dry vial.

Internal Standard: Add a small amount of TMS to the solution to serve as a reference (0

ppm).

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Acquisition of ¹H NMR Spectrum:

Place the NMR tube in the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of

approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio are recommended.

Acquisition of ¹³C NMR Spectrum:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm)

and a larger number of scans will be necessary due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software. This includes Fourier transformation, phase correction, and baseline correction.
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Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number

of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

structure. Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in

the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-5-
bromopyrazine.

Materials:

2-Amino-5-bromopyrazine sample

Methanol or other suitable solvent

Mass spectrometer with an appropriate ionization source (e.g., APCI or ESI)

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Amino-5-bromopyrazine in a suitable

volatile solvent like methanol.

Instrument Setup:

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

Set the ionization source parameters. For Atmospheric Pressure Chemical Ionization

(APCI), typical parameters include a corona discharge current of a few microamperes and

a vaporizer temperature appropriate for the analyte's volatility.

Sample Introduction: Introduce the sample solution into the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

Data Acquisition: Acquire the mass spectrum in the positive ion mode. Scan a mass range

that includes the expected molecular ion (e.g., m/z 50-300).
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Data Analysis: Identify the molecular ion peak ([M+H]⁺). The presence of bromine will result

in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2

m/z units ([M]⁺ and [M+2]⁺). Analyze any fragment ions to gain further structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-5-bromopyrazine.

Materials:

2-Amino-5-bromopyrazine sample (solid)

Potassium bromide (KBr) (IR grade)

Mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Amino-5-bromopyrazine with approximately 100-200

mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire

a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric water and carbon dioxide.

Sample Spectrum: Place the KBR pellet in the sample holder and acquire the IR spectrum.

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as N-H stretches and bends of the amino group, C=C
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and C=N stretches of the pyrazine ring, and the C-Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions in 2-Amino-5-bromopyrazine.

Materials:

2-Amino-5-bromopyrazine sample

Spectroscopic grade ethanol or other suitable solvent

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Amino-5-bromopyrazine in the chosen

solvent. The concentration should be adjusted to give an absorbance reading between 0.1

and 1.0 at the wavelength of maximum absorbance (λmax).

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Set the desired wavelength range for scanning (e.g., 200-400 nm).

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference

beam of the spectrophotometer. Record a baseline spectrum.

Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the

sample beam.

Data Acquisition: Scan the spectrum and record the absorbance as a function of wavelength.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the

molar absorptivity (ε) if the concentration is known. The observed absorption bands
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correspond to electronic transitions within the molecule (e.g., π → π* and n → π*

transitions).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 2-Amino-5-bromopyrazine.
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Caption: Workflow for the spectroscopic characterization of 2-Amino-5-bromopyrazine.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-bromopyrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017997#spectroscopic-data-for-2-amino-5-
bromopyrazine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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